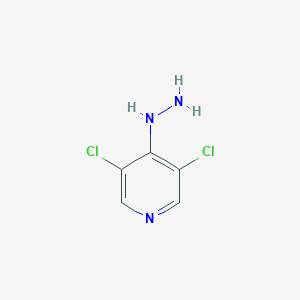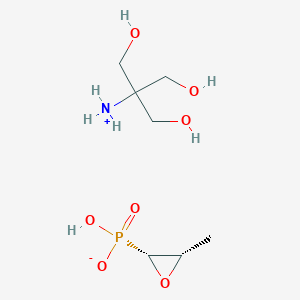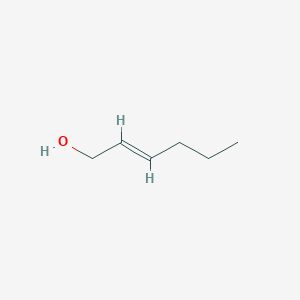![molecular formula C23H27N5O3 B124920 Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate CAS No. 149692-09-1](/img/structure/B124920.png)
Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR-12519 is a small molecule drug that functions as a platelet activating factor receptor antagonist. It was initially developed by Noucor Health SA for the treatment of immune system diseases, respiratory diseases, and other conditions such as asthma and inflammation .
Vorbereitungsmethoden
The synthesis of UR-12519 involves the preparation of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the appropriate starting materials.
Acylation: The piperazine core is then acylated using various acylating agents to introduce the desired acyl group.
Cyanomethylation: The acylated piperazine is further modified by introducing a cyanomethyl group at the appropriate position.
Industrial production methods for UR-12519 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
UR-12519 undergoes several types of chemical reactions, including:
Oxidation: UR-12519 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in UR-12519.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the piperazine core.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: UR-12519 is used as a model compound in studies involving receptor antagonists and their interactions with biological targets.
Biology: It has been shown to inhibit the platelet activating factor receptor, making it a valuable tool in studies related to platelet activation and inflammation.
Medicine: UR-12519 has potential therapeutic applications in the treatment of asthma, inflammation, and other immune system-related diseases.
Wirkmechanismus
UR-12519 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various biological processes, including platelet aggregation, inflammation, and immune responses. By blocking this receptor, UR-12519 can inhibit these processes, leading to its therapeutic effects. The molecular targets and pathways involved include the inhibition of platelet activating factor-induced signaling pathways .
Vergleich Mit ähnlichen Verbindungen
UR-12519 can be compared with other platelet activating factor receptor antagonists, such as:
UR-12460: Another compound developed by the same company, which also targets the platelet activating factor receptor but has different acyl substituents.
WEB-2086: A well-known platelet activating factor receptor antagonist with similar pharmacological properties.
UR-12519 is unique due to its specific acyl and cyanomethyl substituents, which contribute to its potency and selectivity as a receptor antagonist .
Eigenschaften
CAS-Nummer |
149692-09-1 |
|---|---|
Molekularformel |
C23H27N5O3 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
PMKMCABYJLILBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Kanonische SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Synonyme |
1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine MPMPCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



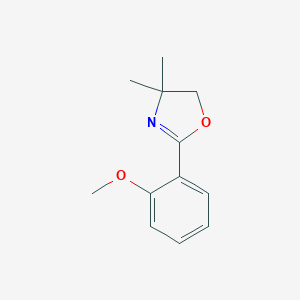

![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
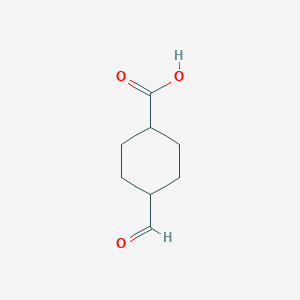
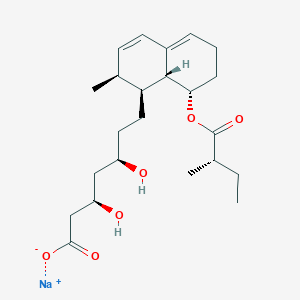

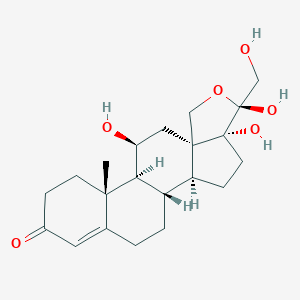
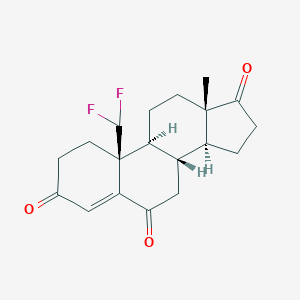
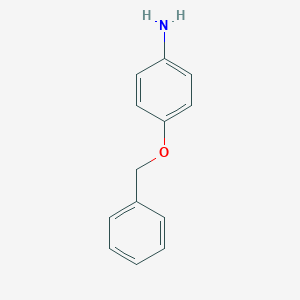
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)
